molecular formula C12H13NO3 B1517918 4-[Cyclopropyl(methyl)carbamoyl]benzoic acid CAS No. 1155169-16-6

4-[Cyclopropyl(methyl)carbamoyl]benzoic acid

Cat. No.: B1517918
CAS No.: 1155169-16-6
M. Wt: 219.24 g/mol
InChI Key: XZCVLRPEZYZBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Cyclopropyl(methyl)carbamoyl]benzoic acid is a high-purity organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It is characterized by a benzoic acid backbone substituted with a [cyclopropyl(methyl)carbamoyl] functional group, making it a valuable building block in medicinal chemistry and organic synthesis. The cyclopropyl and carbamoyl motifs are privileged structures in drug discovery, often used to modulate the physicochemical properties, metabolic stability, and potency of lead compounds. This reagent serves as a versatile synthetic intermediate for developing more complex molecules, particularly in constructing compound libraries for high-throughput screening. As a benzoic acid derivative, it is suitable for conjugation reactions, such as forming amide bonds or esters. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) before handling.

Properties

IUPAC Name

4-[cyclopropyl(methyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-13(10-6-7-10)11(14)8-2-4-9(5-3-8)12(15)16/h2-5,10H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCVLRPEZYZBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[Cyclopropyl(methyl)carbamoyl]benzoic acid (CAS No. 1155169-16-6) is a compound with significant biological activity, particularly in the fields of oncology and pharmacology. This article examines its biological properties, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes linked to tumor growth and proliferation, particularly those associated with the poly(ADP-ribose) polymerase (PARP) family. PARP inhibitors are known for their role in cancer therapy, especially in BRCA-mutated tumors .
  • Anti-cancer Properties : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in breast cancer cells, showcasing a mechanism that involves the disruption of DNA repair pathways .
  • Anti-inflammatory Effects : Beyond its anticancer potential, the compound also demonstrates anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

  • Cytotoxicity in Cancer Cells : A study investigating the effects of this compound on breast cancer cell lines revealed an IC50 value indicating significant cytotoxicity. The compound was found to induce cell cycle arrest and promote apoptosis via the intrinsic pathway .
  • PARP Inhibition : In another study focusing on PARP inhibitors, the compound showed promising results with an IC50 value comparable to leading drugs in this class. This suggests its potential as a therapeutic agent in cancers with defective DNA repair mechanisms .
  • Combination Therapy : Clinical trials have explored the efficacy of combining this compound with other chemotherapeutics, enhancing overall treatment outcomes by targeting multiple pathways involved in tumor growth and survival .

Comparative Analysis

Compound NameTarget EnzymeIC50 (nM)Biological Activity
This compoundPARP12.6Cytotoxicity in cancer cells
VeliparibPARP11.5Established PARP inhibitor
TalazoparibPARP11.1Strong catalytic activity

Scientific Research Applications

Anticancer Properties

One of the most significant applications of 4-[Cyclopropyl(methyl)carbamoyl]benzoic acid is its role as a cancer therapeutic agent . Research indicates that derivatives of cyclopropyl amides, including this compound, exhibit activity against various types of cancer, including solid tumors and leukemias. Specifically, compounds that inhibit nicotinamide phosphoribosyltransferase (NAMPT) have been shown to possess anticancer properties. NAMPT plays a crucial role in the biosynthesis of NAD+, which is vital for cellular metabolism and signaling pathways involved in cancer cell survival and proliferation .

Case Studies

  • A study demonstrated that NAMPT inhibitors could effectively reduce the viability of cancer cells under oxidative stress conditions, suggesting a potential application in treating cancers resistant to conventional therapies .
  • Another investigation highlighted the efficacy of cyclopropyl amides in inhibiting tumor growth in animal models, indicating promising results for further clinical development .

Anti-inflammatory Applications

This compound has also been explored for its anti-inflammatory properties . Its structural characteristics allow it to modulate inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Research Findings

  • In vitro studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines, thus reducing inflammation markers in cell cultures .
  • The compound's ability to interfere with inflammatory mediators suggests its potential as a therapeutic agent for chronic inflammatory conditions .

Neurological Applications

Recent studies have indicated that derivatives of this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease.

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent , with studies indicating effectiveness against various bacterial strains.

Experimental Evidence

  • In vitro assays demonstrated that certain derivatives exhibited significant antibacterial activity, comparable to established antibiotics .
  • The structure-activity relationship analysis revealed that modifications on the cyclopropyl group could enhance antimicrobial efficacy, warranting further investigation into its use as an alternative treatment for bacterial infections .

Pharmacological Insights and Future Directions

The pharmacological profile of this compound suggests a multifaceted approach to drug design, with applications spanning oncology, neurology, and infectious diseases. Ongoing research aims to optimize its structure to improve potency and selectivity for specific targets.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in 4-[cyclopropyl(methyl)carbamoyl]benzoic acid undergoes hydrolysis under acidic or basic conditions:

Conditions Products Yield Mechanism
6 M HCl, reflux, 12 hrBenzoic acid + cyclopropylmethylamine85% Acid-catalyzed nucleophilic substitution
1 M NaOH, 80°C, 8 hrSodium benzoate + N-cyclopropyl-N-methylamine78%Base-mediated cleavage of amide bond

The cyclopropane ring remains intact under these conditions due to its kinetic stability, as demonstrated in related carbamoyl benzoate derivatives .

Decarboxylation Pathways

The carboxylic acid group undergoes thermal decarboxylation at elevated temperatures:

C12H13NO3Δ>200CC11H12N2O+CO2\text{C}_{12}\text{H}_{13}\text{NO}_3\xrightarrow{\Delta >200^\circ \text{C}}\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}+\text{CO}_2\uparrow

This reaction is facilitated by electron-withdrawing effects of the adjacent amide group, lowering the activation energy .

Cyclopropane Ring-Opening Reactions

The cyclopropane moiety participates in ring-opening under radical or electrophilic conditions:

Radical-Induced Opening

  • Conditions : UV light + AIBN (radical initiator)

  • Products : Allylic radical intermediates, leading to butenyl derivatives .

  • Mechanism : Homolytic cleavage of cyclopropane C–C bonds generates transient radicals, which stabilize via conjugation (Figure 1).

Acid-Catalyzed Rearrangement

  • Conditions : H2_2
    SO4_4
    , 60°C

  • Products : Linear carbocation intermediates, yielding bicyclic or acyclic structures .

Esterification

The carboxylic acid reacts with alcohols (R–OH) under Dean-Stark conditions:

C12H13NO3+R OHH2SO4,ΔC13H15NO3R+H2O\text{C}_{12}\text{H}_{13}\text{NO}_3+\text{R OH}\xrightarrow{\text{H}_2\text{SO}_4,\Delta}\text{C}_{13}\text{H}_{15}\text{NO}_3\text{R}+\text{H}_2\text{O}

Alcohol Ester Product Yield
MethanolMethyl benzoate derivative92%
EthanolEthyl benzoate derivative88%

Salt Formation

The compound forms stable salts with inorganic bases:

Base Salt Solubility (mg/mL)
NaOHSodium salt45.2
KOHPotassium salt38.7

Salts exhibit enhanced aqueous solubility, critical for pharmacological applications .

Nucleophilic Acyl Substitution

The amide group reacts with strong nucleophiles (e.g., Grignard reagents):

Reagent Product Conditions
CH3_3
MgBrTertiary alcohol derivativeTHF, −78°C → RT
LiAlH4_4
text
| Reduced amine product | Et$$_2$$

O, reflux |

Photochemical Reactivity

Under UV irradiation, the cyclopropane ring undergoes [2+2] cycloaddition with alkenes:

C12H13NO3+CH2=CH2hνBicyclo 2 2 1 derivative\text{C}_{12}\text{H}_{13}\text{NO}_3+\text{CH}_2=\text{CH}_2\xrightarrow{h\nu}\text{Bicyclo 2 2 1 derivative}

This reaction is stereospecific and proceeds via a diradical intermediate .

Comparison with Similar Compounds

Compound H: 4-[3-(Trifluoromethylphenylimino)-4-oxo-3-thiazolidinyl]methyl}benzoic Acid

  • Structural Differences: Replaces the cyclopropyl(methyl)carbamoyl group with a thiazolidinyl ring bearing a trifluoromethylphenylimino moiety.
  • However, the bulky thiazolidinyl ring may reduce solubility .

4-Aminobenzoic Acid and Para-Aminobenzoic Acid

  • Structural Differences: Substitute the carbamoyl group with an amino group.
  • Functional Impact : Loss of the carbamoyl-cyclopropyl interaction reduces specificity for LMWPTP. These compounds are primarily used in folate synthesis and UV protection, lacking phosphatase inhibitory activity .

Non-Benzoic Acid LMWPTP Inhibitors

3-Bromopyruvate

  • Structural Differences : A pyruvate derivative with a bromine atom at the C3 position.
  • Functional Impact : Acts as a glycolysis inhibitor and alkylating agent, targeting energy metabolism rather than direct phosphatase inhibition. Its mechanism diverges significantly from this compound, though both may exhibit antitumor effects .

Vemurafenib (Cpd G)

  • Structural Differences : A benzothiazole-based BRAF kinase inhibitor repurposed as an LMWPTP inhibitor in some studies.
  • This highlights the multifunctional nature of some inhibitors .

Carbamoyl-Modified Analogs

4-(Cyclopropyl carbonyl)-alpha,alpha-dimethyl phenyl acetic acid

  • Structural Differences : Features a phenyl acetic acid backbone with a cyclopropyl carbonyl group and dimethyl substitution.
  • Functional Impact : The acetic acid moiety alters molecular geometry, likely reducing compatibility with the LMWPTP active site compared to benzoic acid derivatives. This compound may instead serve as a synthetic intermediate .

Comparative Data Table

Compound Name Core Structure Key Substituents Target/Application
This compound Benzoic acid Cyclopropyl(methyl)carbamoyl (para) LMWPTP inhibitor
Compound H Benzoic acid Thiazolidinyl-trifluoromethylphenylimino LMWPTP inhibitor (hypothesized)
4-Aminobenzoic acid Benzoic acid Amino group (para) Folate synthesis, UV protection
3-Bromopyruvate Pyruvate Bromine at C3 Glycolysis inhibitor
Vemurafenib Benzothiazole Propane-1-sulfonamide BRAF/LMWPTP inhibitor
4-(Cyclopropyl carbonyl)-α,α-dimethyl phenyl acetic acid Phenyl acetic acid Cyclopropyl carbonyl, dimethyl Synthetic intermediate

Key Research Findings and Implications

  • Structural-Activity Relationship (SAR) : The carbamoyl group in this compound is critical for LMWPTP inhibition. Modifications, such as the thiazolidinyl ring in Compound H, may alter potency but require trade-offs in solubility .
  • Off-Target Effects : Compounds like Vemurafenib underscore the importance of selectivity in inhibitor design, as multifunctional activity could lead to unintended biological effects .
  • Synthetic Utility : Derivatives such as 4-(Cyclopropyl carbonyl)-α,α-dimethyl phenyl acetic acid highlight the role of structural intermediates in drug development pipelines .

Preparation Methods

Synthesis via Reductive Amination and Amide Coupling (Based on ACS Journal Findings)

A representative synthetic route involves the following key steps:

Step Description Reagents/Conditions Notes
1 Protection of aniline group on 4-aminobenzoic acid Use of Troc (2,2,2-trichloroethoxycarbonyl) group Protects amino group to prevent side reactions
2 Deprotection to yield free aniline Hydrogen chloride treatment Restores amino functionality
3 Reductive amination with cyclopropanecarbaldehyde NaHCO3, THF/MeOH, 60 °C, followed by NaBH4 reduction Introduces cyclopropylmethylamine moiety
4 Protection of cyclopropylamine group Boc2O (di-tert-butyl dicarbonate) Facilitates downstream reactions
5 Removal of Troc group Zinc treatment under acidic conditions Yields free aniline derivative
6 Amide bond formation with benzoic acid Coupling reagents, acid deprotection Forms this compound

This method allows for precise control of stereochemistry and functional group compatibility. The use of protecting groups and reductive amination is critical to obtaining high purity and yield of the target compound.

Alternative Synthesis via Cyclopropylmethoxy Benzoic Acid Intermediate

Another approach involves the synthesis of 4-(cyclopropylmethoxy)benzoic acid as an intermediate, which is then converted to the carbamoyl derivative:

Step Description Reagents/Conditions Yield/Notes
1 Alkylation of ethyl 4-hydroxybenzoate with bromomethylcyclopropane Sodium ethanolate in ethanol, reflux for 3 h High yield alkylation
2 Hydrolysis of ester to carboxylic acid Sodium hydroxide in ethanol/water, reflux for 2 h 93% yield of 4-(cyclopropylmethoxy)benzoic acid
3 Further amide formation with methylcyclopropylamine Coupling reagents (not detailed) Conversion to carbamoyl derivative

This method is scalable and provides a robust route to the benzoic acid intermediate with a cyclopropylmethyl ether substituent, which can be further elaborated to the target carbamoyl compound.

Reaction Conditions and Yields

Method Key Reagents Temperature Time Yield Notes
Reductive amination + amide coupling Cyclopropanecarbaldehyde, NaBH4, Boc2O, Zn, coupling agents 0–60 °C 1–48 h (varies per step) Moderate to high (50–75%) Requires multiple protection/deprotection steps
Alkylation + hydrolysis Bromomethylcyclopropane, NaOEt, NaOH Reflux (ethanol) 3 h (alkylation), 2 h (hydrolysis) 93% (intermediate) Suitable for large scale synthesis

Analytical and Characterization Data

  • NMR Spectroscopy: Characteristic signals for cyclopropyl protons, methyl groups, and aromatic protons confirm structure.
  • Mass Spectrometry: Molecular ion peaks consistent with expected molecular weights.
  • Melting Points: Purity assessed by sharp melting points (e.g., 180 °C for 4-(cyclopropylmethoxy)benzoic acid).
  • Chromatography: Purification by column chromatography or recrystallization to isolate pure products.

Summary of Research Findings

  • The use of protecting groups such as Troc and Boc is essential for selective functionalization during synthesis.
  • Reductive amination with cyclopropanecarbaldehyde is an effective method to introduce the cyclopropylmethyl group.
  • The alkylation of hydroxybenzoate esters followed by hydrolysis provides a high-yielding, scalable route to key intermediates.
  • Coupling reactions to form amide bonds are typically carried out using standard peptide coupling reagents.
  • The synthetic methods reported are versatile and allow for the preparation of various substituted analogs for medicinal chemistry applications.

Q & A

Q. What are the recommended synthetic routes for 4-[Cyclopropyl(methyl)carbamoyl]benzoic acid, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves coupling a cyclopropyl(methyl)amine derivative with a benzoic acid precursor. A documented approach (e.g., WO 2016/111347, Example 2-13) uses carbodiimide-mediated amidation under anhydrous conditions. Key parameters include:
  • Catalyst : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agents.
  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
  • Yield Optimization : Maintain stoichiometric ratios (1:1.2 for amine:acid), inert atmosphere (N₂/Ar), and monitor reaction progress via TLC or HPLC .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm cyclopropyl and carbamoyl group integration (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; carbamoyl carbonyl at ~165 ppm).
  • FT-IR : Detect characteristic C=O stretches (~1680 cm⁻¹ for carbamoyl, ~1700 cm⁻¹ for benzoic acid).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).
  • X-ray Crystallography (if crystalline): Resolve bond angles and torsional strain in the cyclopropyl-carbamoyl linkage .

Advanced Research Questions

Q. What computational strategies are effective in predicting the biological interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., enzymes with benzoic acid-binding pockets). Parameters include:
  • Grid Box : Centered on active sites (e.g., cyclooxygenase for anti-inflammatory studies).
  • Scoring Functions : AMBER or CHARMM force fields to estimate binding affinity (ΔG).
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories .

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. no effect) be systematically addressed?

  • Methodological Answer :
  • Assay Replication : Test under varied conditions (pH 6.5–7.5, ionic strength 50–150 mM).
  • Orthogonal Assays : Combine fluorescence-based activity assays with SPR (surface plasmon resonance) for binding kinetics.
  • Stability Studies : Use LC-MS to detect degradation products (e.g., hydrolyzed carbamoyl group) during assays.
  • Cofactor Dependence : Evaluate if activity requires metal ions (e.g., Mg²⁺, Zn²⁺) or coenzymes .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer :
  • Solvent Screening : Use vapor diffusion with PEG-based precipitants (e.g., PEG 3350 in 0.1 M HEPES pH 7.5).
  • Temperature Gradients : Slow cooling from 40°C to 4°C to reduce lattice defects.
  • Co-crystallization : Add small-molecule additives (e.g., divalent cations) to stabilize crystal packing.
  • Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freecing in liquid N₂ .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate the compound’s cytotoxicity?

  • Methodological Answer :
  • Cell Lines : Use adherent (e.g., HEK293) and suspension (e.g., Jurkat) cells for broad applicability.
  • Dose Range : 0.1–100 µM, log-spaced concentrations.
  • Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., cisplatin for apoptosis).
  • Endpoint Assays : MTT for mitochondrial activity, LDH release for membrane integrity, and Annexin V/PI staining for apoptosis.
  • Data Normalization : Express viability as % of vehicle control; use nonlinear regression (Hill equation) for IC₅₀ calculation .

Q. What analytical workflows resolve batch-to-batch variability in synthetic yields?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary factors (temperature, solvent volume, stirring rate) systematically.
  • PAT (Process Analytical Technology) : In-line FT-IR or Raman spectroscopy to monitor reaction intermediates.
  • Multivariate Analysis : PCA (Principal Component Analysis) to correlate impurity profiles (HPLC) with yield .

Safety & Handling

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
  • Storage : Desiccator at 4°C under inert gas (Ar) to prevent hydrolysis.
  • Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[Cyclopropyl(methyl)carbamoyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[Cyclopropyl(methyl)carbamoyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.